molecular formula C17H23Cl2NO5 B4041059 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid

1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4041059
M. Wt: 392.3 g/mol
InChI Key: IKUFVQWNCAJWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid is a chemical compound with a molecular formula of C15H21Cl2NO. It is known for its unique structure, which includes a piperidine ring substituted with a 2,5-dichlorophenoxypropyl group and an oxalic acid moiety.

Scientific Research Applications

1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials

Preparation Methods

The synthesis of 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid involves several steps. The primary synthetic route includes the reaction of 2,5-dichlorophenol with 3-chloropropylamine to form 3-(2,5-dichlorophenoxy)propylamine. This intermediate is then reacted with 3-methylpiperidine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of 1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid can be compared with other similar compounds, such as:

    1-[3-(2,4-Dichlorophenoxy)propyl]-3-methylpiperidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.

    1-[3-(2,5-Dichlorophenoxy)propyl]-3-ethylpiperidine: This compound differs by having an ethyl group instead of a methyl group on the piperidine ring.

    1-[3-(2,5-Dichlorophenoxy)propyl]-4-methylpiperidine: This compound has a different substitution position on the piperidine ring

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalic acid moiety, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-[3-(2,5-dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-4-2-7-18(11-12)8-3-9-19-15-10-13(16)5-6-14(15)17;3-1(4)2(5)6/h5-6,10,12H,2-4,7-9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUFVQWNCAJWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=C(C=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 3
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 4
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[3-(2,5-Dichlorophenoxy)propyl]-3-methylpiperidine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.